4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride

Overview

Description

Mechanism of Action

Target of Action

The primary target of 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is amines . As an amine reactive reagent , it interacts with amines in biochemical reactions.

Mode of Action

The compound’s interaction with its targets involves the formation of sulfonamides . This reaction is facilitated by the presence of a sulfonyl chloride group in the compound, which is highly reactive towards amines .

Pharmacokinetics

Its physical properties such as its solid state , and its predicted melting point of 114.96° C and boiling point of 324.12° C suggest that it may have low bioavailability due to poor solubility.

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the reactivity of the compound towards amines might be affected by the pH of the environment. Furthermore, the compound’s stability might be influenced by temperature, as suggested by its storage recommendation at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride typically involves the sulfonation of 4-tert-butyl-2,6-dimethylbenzene followed by chlorination. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents, and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves maintaining precise temperature and pressure conditions to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .

Scientific Research Applications

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Tert-butyl-2,6-dimethylbenzenesulfonamide: This compound is similar in structure but contains an amide group instead of a chloride group.

4-Tert-butyl-2,6-dimethylbenzenesulfonic acid: This compound has a sulfonic acid group instead of a sulfonyl chloride group.

Uniqueness: 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is unique due to its high reactivity with nucleophiles, making it a valuable reagent in organic synthesis and industrial applications . Its ability to form stable sulfonamide and sulfonate derivatives sets it apart from other similar compounds .

Biological Activity

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

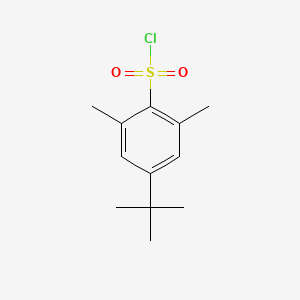

This compound is characterized by the presence of a sulfonyl group attached to a tert-butyl and dimethyl-substituted aromatic ring. Its structure can be represented as follows:

Biological Activity

1. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this sulfonyl chloride have been investigated for their efficacy against various bacterial strains. One study highlighted the potential of these compounds to inhibit bacterial growth, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function .

2. Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that derivatives can induce cytotoxic effects in cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism appears to involve inhibition of tubulin polymerization, which is critical for mitosis in rapidly dividing cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. For example, it has been studied as an inhibitor of carbonic anhydrase, which plays a significant role in various physiological processes .

- Cellular Interaction : The compound's interaction with cellular components may result in oxidative stress and apoptosis in cancer cells. This is particularly relevant in the context of its use as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer effects of derivatives synthesized from this compound, significant cytotoxicity was observed in A549 and HeLa cell lines. The study utilized assays to measure cell viability and apoptosis rates, revealing that the compounds effectively induced cell death through mechanisms involving microtubule destabilization .

Properties

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWYWYSLHBTTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397620 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70823-04-0 | |

| Record name | 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.